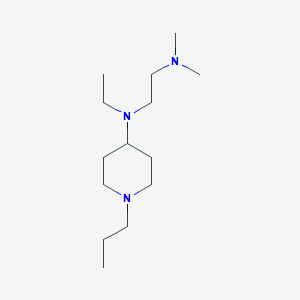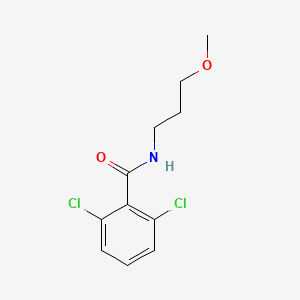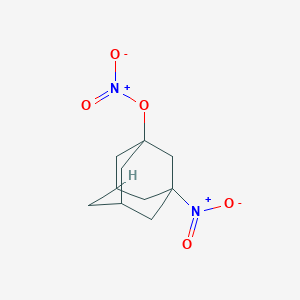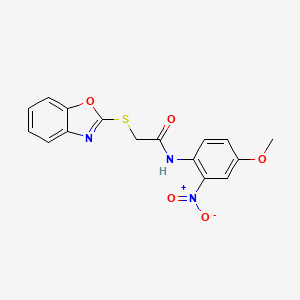
N'-ethyl-N,N-dimethyl-N'-(1-propylpiperidin-4-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-ethyl-N,N-dimethyl-N’-(1-propylpiperidin-4-yl)ethane-1,2-diamine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with ethyl, dimethyl, and propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-ethyl-N,N-dimethyl-N’-(1-propylpiperidin-4-yl)ethane-1,2-diamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
Substitution Reactions: The ethyl, dimethyl, and propyl groups are introduced through substitution reactions. For example, ethylation can be achieved using ethyl iodide in the presence of a base like potassium carbonate.
Final Assembly: The final compound is assembled by reacting the substituted piperidine with ethane-1,2-diamine under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-ethyl-N,N-dimethyl-N’-(1-propylpiperidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl, dimethyl, or propyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, bases like potassium carbonate, solvents such as ethanol or acetonitrile.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Compounds with new functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
N’-ethyl-N,N-dimethyl-N’-(1-propylpiperidin-4-yl)ethane-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of N’-ethyl-N,N-dimethyl-N’-(1-propylpiperidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-N’-(1-propylpiperidin-4-yl)ethane-1,2-diamine
- N’-ethyl-N,N-dimethyl-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine
- N’-ethyl-N,N-dimethyl-N’-(1-butylpiperidin-4-yl)ethane-1,2-diamine
Uniqueness
N’-ethyl-N,N-dimethyl-N’-(1-propylpiperidin-4-yl)ethane-1,2-diamine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-(1-propylpiperidin-4-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N3/c1-5-9-16-10-7-14(8-11-16)17(6-2)13-12-15(3)4/h14H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSKCAFIZRYDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N(CC)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![METHYL 7-CYCLOPROPYL-3-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5172785.png)
![6-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)thio]-2-pyridinecarboxylic acid](/img/structure/B5172798.png)
![Dimethyl 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamido]benzene-1,4-dicarboxylate](/img/structure/B5172802.png)
![N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5172809.png)
![2-amino-4-(4-ethylphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5172816.png)
![1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE](/img/structure/B5172823.png)
![N-[(E)-3-(4-iodoanilino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B5172828.png)

![3-[1-[(3,4,5-Trimethoxyphenyl)methyl]piperidin-2-yl]pyridine](/img/structure/B5172838.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B5172846.png)

![3-methoxy-4-[4-(3-phenoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5172855.png)
![N-[3-(trifluoromethyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5172859.png)
